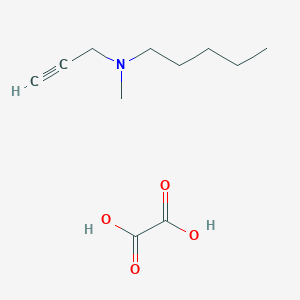
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pentanamine, where the nitrogen atom is substituted with a methyl group and a 2-propynyl group The compound is paired with ethanedioate (oxalate) in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid typically involves the alkylation of N-methylpentanamine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The propargyl group may play a role in the compound’s reactivity, enabling it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-propyl-1-pentanamine: Similar structure but lacks the propargyl group.
1-Pentanamine, N-methyl-: Similar structure but lacks both the propargyl group and the ethanedioate salt.
Uniqueness
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. The ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
143347-31-3 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
Clave InChI |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Key on ui other cas no. |
143347-31-3 |
Sinónimos |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













